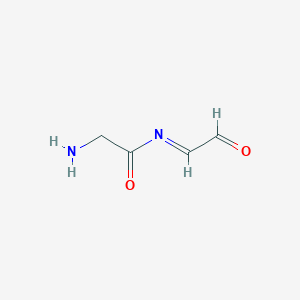

N-(2-Oxoethenyl)glycinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

824421-14-9 |

|---|---|

Molecular Formula |

C4H6N2O2 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

2-amino-N-(2-oxoethylidene)acetamide |

InChI |

InChI=1S/C4H6N2O2/c5-3-4(8)6-1-2-7/h1-2H,3,5H2 |

InChI Key |

UAFVWPWSOGOQFI-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N=CC=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N 2 Oxoethenyl Glycinamide

Strategic Approaches to N-(2-Oxoethenyl)glycinamide Synthesis

The construction of this compound and related structures can be achieved through several strategic synthetic routes. These methods often involve the careful selection of precursors and the orchestration of multiple reaction steps to yield the desired product with high efficiency and stereoselectivity.

Precursor-Based Synthetic Routes

The choice of starting materials is critical in the synthesis of glycinamide (B1583983) derivatives. A common approach involves the use of glycine (B1666218) or its esters as a foundational precursor. For instance, glycine methyl ester can be condensed with other molecules to form the core glycinamide structure. acs.org The reactivity of the amino and carboxyl groups of glycine allows for a variety of modifications to build the target molecule.

Another strategy employs N-protected glycine derivatives to control the reactivity during synthesis. For example, N-Boc-glycine can be activated and coupled with an amine, followed by the deprotection of the Boc group to yield the desired glycinamide. acs.org This method provides a high degree of control over the reaction and is adaptable for the synthesis of a wide range of derivatives.

Multi-Step Reaction Sequences

The synthesis of complex molecules like this compound often requires a series of sequential reactions. tutorchase.comyoutube.com These multi-step syntheses allow for the gradual construction of the target molecule, with each step adding a specific functional group or structural element. youtube.com A typical sequence might begin with the formation of a core glycinamide structure, followed by modifications to introduce the 2-oxoethenyl group.

Amidation and Olefination Reactions in Glycinamide Synthesis

Amidation reactions are fundamental to the synthesis of glycinamides, as they form the key amide bond. These reactions typically involve the activation of a carboxylic acid, such as a protected glycine, and its subsequent reaction with an amine. nih.gov Various coupling reagents, such as EDC/HOBt or HATU, can be used to facilitate this process. nih.gov

Olefination reactions are employed to introduce the carbon-carbon double bond of the 2-oxoethenyl group. The Wittig reaction and its variations, like the Horner-Wadsworth-Emmons reaction, are powerful tools for this transformation. These reactions involve the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The choice of reagents and reaction conditions can influence the stereochemistry of the resulting double bond. acs.org

Chiral Glycine Derivative Approaches to Glycinamide Synthesis

The use of chiral auxiliaries is a powerful strategy for controlling the stereochemistry of the final product. In the context of glycinamide synthesis, chiral amines can be used to create chiral glycinamide enolates. doi.org These enolates can then undergo diastereoselective alkylation reactions to introduce new stereocenters with high control. doi.org

One notable example is the use of pseudoephedrine as a chiral auxiliary. acs.orgorgsyn.org Pseudoephedrine glycinamide can be prepared and then alkylated with high diastereoselectivity. acs.orgorgsyn.org The chiral auxiliary can then be cleaved to yield the enantiomerically enriched α-amino acid or its derivative. orgsyn.org This method is highly practical due to the low cost and availability of both enantiomers of pseudoephedrine. acs.orgorgsyn.org

Copper-Mediated Synthetic Methods for Glycinamide Derivatives

Copper-catalyzed reactions have emerged as a versatile tool in organic synthesis, including the formation of glycinamide derivatives. nih.gov Copper catalysts can mediate a variety of transformations, such as C-N and C-C bond formation. nih.gov For instance, copper-catalyzed cross-coupling reactions can be used to attach various substituents to the glycinamide backbone. nih.gov

Recent research has demonstrated the use of copper-catalyzed asymmetric C(sp3)-H functionalization to synthesize unnatural amino acids from glycine derivatives. nih.gov This approach allows for the direct introduction of new functional groups at the α-carbon of glycine with high enantioselectivity. nih.gov Furthermore, copper-mediated polymerization of N-acryloyl glycinamide has been investigated for the synthesis of stimuli-responsive polymers. rsc.org

Investigation of Specific Reaction Mechanisms in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. libretexts.org The formation of this compound likely involves several key mechanistic steps. The initial amidation reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the activated carboxyl group of glycine.

The formation of the 2-oxoethenyl group via an olefination reaction, such as the Wittig reaction, involves the initial formation of a betaine (B1666868) intermediate, followed by the elimination of triphenylphosphine (B44618) oxide to form the alkene. The stereochemical outcome of this reaction is influenced by the nature of the ylide and the reaction conditions.

In chiral syntheses employing auxiliaries like pseudoephedrine, the diastereoselectivity of the alkylation step is controlled by the steric and electronic properties of the chiral enolate. The chiral auxiliary creates a biased environment, favoring the approach of the electrophile from one face of the enolate over the other.

Nucleophilic Addition Pathways

Nucleophilic addition reactions are a primary method for forming the carbon-nitrogen bond in this compound and related structures. The aza-Michael addition, which involves the addition of an amine to an electron-deficient alkene, is a powerful technique for C-N bond formation. researchgate.net In the context of synthesizing this compound precursors, a nucleophilic amine can add to an activated ethylene (B1197577) site. researchgate.net The reaction typically begins with the nucleophilic attack of the amine on the carbonyl group, leading to a carbinolamine intermediate. libretexts.org

The synthesis of related glycinamide derivatives often involves the nucleophilic attack of an amine on a carbonyl compound. libretexts.org For instance, the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs involves coupling substituted benzoic acids with ethyl glycinates, where the amine acts as the nucleophile. nih.gov Similarly, the synthesis of peptoids, which include N-alkylated glycine residues, utilizes the nucleophilic character of amines for backbone modification. nih.gov In the synthesis of enaminones from amino acids, a Michael addition of N-benzylglycine to ethyl propiolate is a key initial step. nih.gov

These reactions are characteristic examples of nucleophilic addition, where an electron-rich species (the nucleophile, such as an amine) attacks an electron-deficient carbon atom. libretexts.org

Electrophilic Addition Pathways

Electrophilic addition reactions involve an initial attack by an electrophile on a substrate. libretexts.org In the context of alkene chemistry, an electrophile is drawn to the electron-rich pi bond of the alkene, leading to the formation of a carbocation intermediate which is then attacked by a nucleophile. numberanalytics.comlibretexts.org This process results in the addition of a molecule across the double bond. libretexts.org

Stepwise electrophilic additions can also be employed, where the initial addition of an electrophile forms a stabilized carbocationic intermediate that can be quenched by a nucleophile. uwindsor.ca

Electron Flow and Transition State Analysis

Understanding the electron flow and the structure of transition states is crucial for elucidating reaction mechanisms. Computational methods, such as Density Functional Theory (DFT), are often used to model these aspects.

In the prebiotic synthesis of amino acids, computational analysis has been used to map the free energy profile of reactions involving keto acids and dinucleotides. nih.gov These studies identify the structures of intermediates and transition states, showing, for example, that a transition state for an addition reaction might lie at a high free energy relative to the reactants. nih.gov For the synthesis of γ-chloro-α,β-diaminocarboxylamide derivatives, a transition-state model was proposed for the Mannich-type addition of glycinamides to aldimines. researchgate.net

For nucleophilic aromatic substitutions, Marcus theory analysis suggests that the stability of the Meisenheimer complex relative to the potential energy surfaces of the reactants and products dictates whether the mechanism is stepwise or concerted. researchgate.net If the complex is highly stabilized, it exists as a minimum along the reaction coordinate (stepwise), whereas if it is less stable, the mechanism is concerted. researchgate.net In the synthesis of peptidyl transferase transition state mimics, the conformation of the actual transition state must accommodate critical functional groups like the 2'-OH, and analogs are designed to probe the geometry of the ribosomal active site. nih.gov

Optimization of Synthetic Conditions

Optimizing synthetic conditions is essential for maximizing product yield and purity. Key factors include the choice of catalytic system and solvent.

Catalytic Systems and Their Influence on Yield and Selectivity

The choice of catalyst can significantly impact the outcome of a synthesis. In the synthesis of α-amino acids, a chiral (S)-oxazaborolidine catalyst has been used for the enantioselective reduction of trichloromethyl ketones, achieving high enantiomeric excess. organic-chemistry.org For the cross-coupling of N-substituted glycine esters, a chiral BOX/Cu(II) complex has been employed to catalyze the reaction, yielding various α-alkyl α-amino acids. mdpi.com

The development of dual catalytic systems, combining photoredox catalysis with biocatalysis, has enabled novel stereoselective reactions. nih.gov For example, merging a photoredox catalyst with a pyridoxal (B1214274) phosphate (B84403) (PLP) enzyme allows for the stereoselective formation of C-C bonds to produce non-canonical amino acids. nih.gov In this system, organic photoredox catalysts like rhodamine dyes were found to provide the highest efficiency. nih.gov

The table below summarizes various catalytic systems used in the synthesis of amino acid derivatives and their impact on the reaction.

| Catalyst System | Reaction Type | Substrates | Product Type | Yield/Selectivity | Ref |

| (S)-Oxazaborolidine | Enantioselective Reduction | Trichloromethyl ketones | (R)-Secondary alcohols | High enantioselectivity | organic-chemistry.org |

| Chiral BOX/Cu(II) complex | Oxidative Alkylation | N-substituted glycine esters, β-ketoesters | α-Alkyl α-amino acids | High optical purity | mdpi.com |

| Rhodamine Dye / l-PfPLPβ Enzyme | Photoredox-Biocatalysis | Threonine, Alkyl radical precursors | Extended isoleucine analogs | Excellent yields and stereoselectivities | nih.gov |

| PhCO₂Ag | Wolff Rearrangement | Diazoketones from N-benzylglycine | Bicyclic enaminones | Good yields (e.g., 81%) | nih.gov |

| [RhCp*Cl₂]₂ / Thioamide ligand | Asymmetric Transfer Hydrogenation | Aryl-alkyl ketones | Chiral alcohols | Up to 93% enantioselectivity | mdpi.com |

Solvent Effects on Reaction Efficiency

The solvent in which a reaction is carried out can dramatically affect its rate, yield, and selectivity. researchgate.net Solvent polarity is a critical factor, as it influences the solvation of reactants, intermediates, and transition states. researchgate.net

In a study on amide bond formation, various solvents were tested, with toluene, dichloromethane, and acetonitrile (B52724) showing the best conversions. researchgate.net The choice of solvent can also influence stereoselectivity; investigations into diastereo- and enantioselective reactions have revealed that an equilibrium between different solute-solvent clusters can be the determining factor. rsc.org For example, a study on the synthesis of 4-Azido-N-(6-chloro-3-pyridazinyl) benzenesulfonamide (B165840) showed that while there was no significant change in the chemical shifts of most protons when moving between polar solvents like DMSO-d6 and CD3OD, subtle effects could be observed. researchcommons.org

The table below presents data on the influence of different solvents on the conversion rate for an amide synthesis. researchgate.net

| Entry | Solvent | Conversion (%) |

| 1 | Toluene | 81 |

| 2 | Dichloromethane (DCM) | 75 |

| 3 | Acetonitrile (MeCN) | 68 |

| 4 | Tetrahydrofuran (THF) | 55 |

| 5 | Dioxane | 41 |

| 6 | N,N-Dimethylformamide (DMF) | 23 |

| 7 | Dimethyl sulfoxide (B87167) (DMSO) | 15 |

Data derived from a study on amide formation, illustrating the significant impact of solvent choice on reaction efficiency. researchgate.net

Temperature and Pressure Dependencies in Synthesis

The synthesis of this compound, a molecule possessing both an amide linkage and a reactive α,β-unsaturated carbonyl system, is theoretically sensitive to variations in temperature and pressure. These parameters are critical in controlling reaction kinetics, product yield, and the selectivity of the synthetic pathways. While specific experimental data on the synthesis of this compound is not extensively documented in publicly available literature, the influence of these conditions can be inferred from established principles of organic chemistry, particularly concerning amide bond formation and reactions involving activated alkenes.

Temperature Dependencies

Temperature is a crucial factor in the synthesis of this compound, influencing both the rate of reaction and the potential for side reactions. The formation of the amide bond, typically a condensation reaction, is generally accelerated by higher temperatures, which provide the necessary activation energy for the reaction to proceed. youtube.com However, elevated temperatures can also lead to undesirable side reactions or degradation of the reactants and the product itself. youtube.com

The α,β-unsaturated carbonyl moiety in this compound introduces additional temperature considerations. This functional group is susceptible to polymerization and other side reactions, especially at higher temperatures. Therefore, a careful balance must be struck to ensure an efficient reaction rate without promoting the formation of unwanted byproducts.

Key considerations for temperature control in the synthesis of this compound include:

Reaction Rate: Increasing the temperature generally increases the rate of the amide formation. ijnc.ir This relationship can often be described by the Arrhenius equation, which correlates the rate constant of a reaction with temperature. nih.gov

Selectivity: Temperature can influence the selectivity of the reaction. For instance, in a multi-step synthesis or a reaction with multiple possible products, temperature can be used to favor the formation of the desired this compound over other compounds. youtube.com

Side Reactions: Higher temperatures can promote side reactions such as polymerization of the oxoethenyl group or decomposition of the starting materials or product. researchgate.net For example, Michael addition reactions involving the activated alkene can be temperature-dependent. cdnsciencepub.comwikipedia.org

The following table illustrates a hypothetical temperature profile for a generic synthesis of this compound, highlighting the trade-offs between reaction rate and product purity.

Table 1: Hypothetical Temperature Effects on the Synthesis of this compound

| Temperature (°C) | Relative Reaction Rate | Observed Purity of this compound (%) | Predominant Side Products |

|---|---|---|---|

| 25 | Low | >98 | Minimal |

| 50 | Moderate | 95 | Oligomers |

| 80 | High | 85 | Polymers, degradation products |

| 100 | Very High | <70 | Extensive polymerization and decomposition |

Pressure Dependencies

The application of pressure in the synthesis of this compound can also have a significant impact, particularly on reactions that involve a change in volume. numberanalytics.com High-pressure conditions can favor reactions where the volume of the transition state is smaller than the volume of the reactants, a principle that can be exploited to enhance reaction rates and yields. researchgate.net

For condensation reactions, such as the formation of the amide bond in this compound, applying pressure can shift the equilibrium towards the products, especially if a smaller molecule like water is eliminated. numberanalytics.com Furthermore, high-pressure synthesis can sometimes enable reactions to proceed at lower temperatures, thereby minimizing temperature-induced side reactions. researchgate.net

Potential effects of pressure on the synthesis of this compound include:

Reaction Rate and Equilibrium: For reactions with a negative activation volume, increasing pressure will increase the reaction rate. researchgate.net This is often the case for condensation and cycloaddition reactions. worldscientific.com

Stereoselectivity: In cases where stereoisomers can be formed, pressure can influence the stereochemical outcome of the reaction.

Suppression of Volatile Reactant Loss: In reactions involving volatile starting materials, elevated pressure can prevent their loss from the reaction mixture.

The following table provides a theoretical overview of how pressure might influence the synthesis of this compound.

Table 2: Theoretical Pressure Effects on a Hypothetical Synthesis of this compound at a Constant Temperature

| Pressure (MPa) | Relative Reaction Rate | Yield of this compound (%) | Notes |

|---|---|---|---|

| 0.1 (Atmospheric) | Baseline | 60 | Standard reaction conditions |

| 100 | Increased | 75 | Favors transition state, leading to higher yield |

| 500 | Significantly Increased | 85 | Enhanced rate and equilibrium shift |

| 1000 | Very High | >90 | Potential for solid-state polymerization |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of N 2 Oxoethenyl Glycinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR Analysis (¹H, ¹³C)

For N-(2-Oxoethenyl)glycinamide, a ¹H NMR spectrum would be expected to show distinct signals for the protons of the vinyl group (oxoethenyl), the methylene (B1212753) group of the glycine (B1666218) moiety, and the amide protons. The chemical shifts of these protons would be influenced by their local electronic environment. For instance, the vinyl protons would likely appear in the downfield region of the spectrum due to the deshielding effect of the carbonyl group and the double bond. Similarly, the ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their hybridization state (sp², sp³), with the carbonyl carbons of the amide and the oxoethenyl group resonating at characteristic downfield shifts. However, no published experimental ¹H or ¹³C NMR data for this compound is available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity between the vinyl protons and potentially between the methylene protons and the amide proton of the glycine unit.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is essential for determining the preferred conformation of the molecule in solution.

The application of these techniques to this compound would be instrumental in its structural verification, but no such studies have been reported.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR studies could provide insights into conformational changes in this compound, such as restricted rotation around the amide bond. By acquiring NMR spectra at different temperatures, it would be possible to study the energetics of these dynamic processes. The absence of foundational NMR data precludes any such advanced analysis.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be essential for determining the precise molecular weight of this compound. This would allow for the calculation of its elemental formula with high confidence, a critical step in confirming its identity. No HRMS data for this specific compound is currently available in the literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure and the connectivity of its functional groups. For this compound, MS/MS studies would be expected to show characteristic fragmentation of the amide bond and the oxoethenyl moiety. However, without any published MS/MS spectra, the fragmentation pathways of this compound remain unelucidated.

Computational Approaches to Fragmentation Prediction

Computational methods are increasingly vital for predicting the fragmentation patterns of molecules like this compound in mass spectrometry. researchgate.net These in silico techniques model the ionization and subsequent decomposition of the molecule, offering insights that complement experimental data. researchgate.netacs.org

One prominent approach is Competitive Fragmentation Modeling (CFM), which employs a probabilistic generative model to foresee the MS/MS fragmentation process. researchgate.net By learning from extensive datasets of known fragmentation patterns, CFM can predict the mass spectra of a given chemical structure at various collision energies. researchgate.netwishartlab.com This allows for the theoretical generation of a fragmentation spectrum for this compound, which can then be compared with experimentally obtained spectra for structural confirmation.

The prediction process typically involves several key steps:

Molecule Representation: The 3D structure of this compound is used as the input.

Fragmentation Algorithm: Algorithms simulate bond-breaking events based on established chemical principles, such as the stability of the resulting fragments (cations and radicals). uni-saarland.de Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. fiveable.melibretexts.org

Energy Landscapes: The calculations consider the energy required to break specific bonds, predicting the most likely fragmentation pathways that lead to the most stable ions. uni-saarland.de

Spectral Prediction: The output is a predicted mass spectrum, showing the expected mass-to-charge (m/z) ratios and relative intensities of the fragment ions. researchgate.net

For this compound, computational models would likely predict initial cleavages adjacent to the carbonyl groups and the amide linkage, as these are common fragmentation sites in similar molecules. libretexts.orgresearchgate.net The presence of the vinyl group might also lead to specific resonance-stabilized fragments. The accuracy of these predictions has been shown to significantly improve the identification of metabolites and other small molecules from their MS/MS data. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound and probing its molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. libretexts.org The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. libretexts.org For this compound, the IR spectrum would be characterized by several key absorption bands indicative of its amide and vinyl functionalities.

The amide group gives rise to several characteristic absorptions. nih.gov The N-H stretching vibration of a secondary amide typically appears as a single, sharp peak in the region of 3320–3280 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is a very strong absorption typically found between 1680 and 1630 cm⁻¹. nih.govspectroscopyonline.com Another important band is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, and is usually observed in the 1570–1515 cm⁻¹ region. nih.govspectroscopyonline.com

The α,β-unsaturated carbonyl system (the 2-oxoethenyl group) also has distinct IR absorptions. The C=C stretching vibration of the vinyl group is expected in the 1640-1610 cm⁻¹ range. The C=O stretching of this conjugated ketone will likely appear at a lower frequency than a simple ketone, typically around 1685-1665 cm⁻¹. The vinylic C-H stretching vibration is anticipated to be above 3000 cm⁻¹.

A hypothetical IR spectrum for this compound would consolidate these features. The presence of multiple carbonyl groups and the potential for intermolecular hydrogen bonding in the solid state can lead to broader and more complex spectra. msu.edu

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3320–3280 | Medium-Strong |

| Vinylic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Amide C=O (Amide I) | Stretch | 1680–1630 | Strong |

| Ketone C=O (conjugated) | Stretch | 1685–1665 | Strong |

| C=C | Stretch | 1640–1610 | Medium-Weak |

| Amide N-H Bend (Amide II) | Bend | 1570–1515 | Strong |

| CH₂ | Bend (Scissoring) | ~1450 | Medium |

| C-N | Stretch | 1400–1200 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. horiba.com While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. horiba.com Therefore, symmetrical non-polar bonds, which are weak in the IR spectrum, often produce strong signals in the Raman spectrum.

For this compound, the C=C stretching vibration of the vinyl group would be expected to show a strong Raman signal. The C=O stretching vibrations of both the amide and the ketone functionalities would also be Raman active. The symmetric stretching of the C-C backbone and other skeletal vibrations would also be observable.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. For instance, the C=C bond, being relatively non-polar, would likely exhibit a stronger band in the Raman spectrum than in the IR spectrum. Conversely, the highly polar C=O and N-H bonds would be prominent in the IR spectrum. This complementary nature is crucial for unambiguous functional group identification and structural analysis. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. uhu-ciqso.es This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. uol.de The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. uol.de By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine the precise coordinates of each atom. uol.deyoutube.com

For this compound, a successful SCXRD analysis would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles for all bonds within the molecule. This would allow for detailed analysis of the effects of conjugation and electron delocalization on the bond orders.

The conformation of the molecule in the solid state, including the torsion angles that define the spatial relationship between the glycinamide (B1583983) and the oxoethenyl moieties.

Details of the intermolecular interactions , such as hydrogen bonding networks and van der Waals forces, which dictate how the molecules pack in the crystal lattice. mdpi.com

The data obtained from SCXRD is typically presented in a table of crystallographic parameters.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 612.4 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.45 |

| R-factor | < 0.05 |

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk powder sample. libretexts.org Instead of a single crystal, a finely ground powder containing a multitude of tiny, randomly oriented crystallites is used. libretexts.org The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ), characterized by a series of peaks. libretexts.org

While PXRD does not typically provide the atomic-level detail of SCXRD, it is an invaluable tool for:

Phase identification: The diffraction pattern is a unique fingerprint for a specific crystalline phase. By comparing the experimental pattern to a database, the identity of a crystalline material can be confirmed.

Purity analysis: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.

Polymorph screening: Polymorphs are different crystalline forms of the same compound. They have the same chemical composition but differ in their crystal packing, which can affect their physical properties. PXRD is a primary technique for identifying and distinguishing between different polymorphic forms, as each polymorph will have a unique diffraction pattern. nih.govscitechnol.comspringernature.comgeneticsmr.org

Determination of lattice parameters: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell. libretexts.org

For this compound, PXRD would be crucial for quality control in any large-scale synthesis, ensuring the correct crystalline form is being produced and that it is free from polymorphic impurities. Different polymorphs could arise from variations in crystallization conditions (e.g., solvent, temperature, cooling rate).

Computational Chemistry and Theoretical Investigations of N 2 Oxoethenyl Glycinamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, offering insights into its stability, reactivity, and bonding. Methodologies such as Density Functional Theory (DFT) are routinely employed for this purpose.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.govscispace.comresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com DFT calculations could, in principle, be used to determine the optimized geometry, electronic energy, and various other properties of N-(2-Oxoethenyl)glycinamide. However, no specific DFT studies focusing on this compound have been reported.

Molecular Orbital Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. wuxibiology.comresearchgate.net For this compound, the specific energies of these frontier orbitals and the resulting energy gap have not been computationally determined and reported.

A hypothetical data table for HOMO-LUMO energies, which would be populated by data from DFT calculations, is presented below to illustrate the type of information that would be sought.

Table 1: Hypothetical HOMO-LUMO Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on individual atoms. researchgate.netnih.gov This information, coupled with Molecular Electrostatic Potential (MEP) mapping, helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netuni-muenchen.deresearchgate.netlibretexts.org Such maps are valuable for predicting sites of chemical reactions and intermolecular interactions. uni-muenchen.de For this compound, no studies detailing its charge distribution or MEP have been published.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a powerful tool for exploring the dynamic nature of molecules, including their conformational changes over time. mdpi.comnih.gov These simulations can reveal the preferred shapes a molecule adopts and how these shapes are influenced by the surrounding environment.

Conformational Landscape Exploration

The conformational landscape of a molecule describes the full range of its possible three-dimensional structures and their relative energies. nih.govnih.govbiorxiv.org Exploring this landscape is crucial for understanding a molecule's flexibility and how its shape influences its function. For this compound, the identification of its stable conformers and the energy barriers between them remains an open area for investigation.

Solvation Effects on Molecular Conformation

The solvent environment can significantly impact the conformation and behavior of a molecule. nih.govarxiv.orgcnr.it MD simulations in the presence of explicit solvent molecules are essential for capturing these effects accurately. Such studies could elucidate how the conformation of this compound might differ in various solvents, which is critical for understanding its behavior in realistic chemical systems. To date, no such solvation studies have been reported for this compound.

Reaction Pathway and Transition State Modeling

Computational Elucidation of Elementary Steps

There is no available research that computationally elucidates the elementary reaction steps of the this compound monomer outside the context of its polymerization. While computational methods are widely used to model reaction mechanisms, this specific compound has not been the subject of such a published study. nih.govresearchgate.net

Energy Barrier Calculations for Reaction Kinetics

No specific data exists in the reviewed literature for energy barrier calculations related to the reaction kinetics of the this compound monomer. Such calculations are crucial for understanding reaction rates and mechanisms but appear not to have been performed or published for this molecule. Studies on related compounds, like acrylamide (B121943), have involved modeling transition states in the presence of solvents, but this has been within the context of polymerization. acs.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Reactions

A review of the literature indicates a lack of studies applying Quantum Mechanics/Molecular Mechanics (QM/MM) methods to investigate complex reactions of the this compound monomer. QM/MM is a powerful tool for studying reactions in large systems, such as in solution or biological environments, but its application to this specific monomer has not been reported. rsc.orguni-duesseldorf.de

Prediction of Spectroscopic Properties from First Principles

While experimental spectroscopic data for this compound is available, there is no evidence of published research on the ab initio or first-principles prediction of these properties.

Computational NMR Chemical Shift Predictions

Experimental ¹H and ¹³C NMR data for this compound in D₂O have been published. nih.govresearchgate.net However, computational studies that predict these chemical shifts from first principles, which would provide deeper insight into the electronic structure of the molecule, were not found.

Interactive Table: Experimental NMR Data for this compound in D₂O nih.govresearchgate.net

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constants (Hz) | Assignment |

| ¹H | 3.93 | s | N–CH₂ –CONH₂ |

| ¹H | 5.77 | dd, J = 2.0, 9.5 | Holefinic |

| ¹H | 6.20 | dd, J = 2.0, 17.1 | Holefinic |

| ¹H | 6.29 | dd, J = 9.5, 17.2 | Holefinic |

| ¹³C | 42.7 | - | –N–CH₂ – |

| ¹³C | 128.8 | - | Colefinic |

| ¹³C | 130.0 | - | Colefinic |

| ¹³C | 169.6 | - | –CO – |

| ¹³C | 174.8 | - | CO – |

Vibrational Frequency Calculations for IR and Raman Spectra

Experimental Infrared (IR) data has been reported, identifying key vibrational modes. nih.govresearchgate.net However, computational studies involving vibrational frequency calculations to predict and assign the full IR and Raman spectra from first principles are absent from the literature. Such calculations would complement experimental findings and provide a complete vibrational picture of the molecule.

Interactive Table: Experimental IR Data for this compound nih.govresearchgate.net

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3380 | m | N-H stretch |

| 3312 | s | N-H stretch |

| 3187 | m | N-H stretch |

| 1652 | vs | C=O stretch |

| 1621 | vs | C=O stretch |

| 1551 | vs | N-H bend |

Mechanistic Studies of Molecular Interactions and Biochemical Roles

Enzymatic Transformation Mechanisms Involving Glycinamide (B1583983) Moieties

The glycinamide moiety is a crucial component in several biosynthetic pathways, most notably in the de novo synthesis of purines. Enzymes that act upon substrates containing this moiety exhibit sophisticated mechanisms for recognition, catalysis, and control of reaction stereochemistry.

Enzymatic recognition of glycinamide-containing substrates is a highly specific process governed by the three-dimensional architecture of the enzyme's active site. The binding of the substrate, such as glycinamide ribonucleotide (GAR), is facilitated by a network of interactions with key amino acid residues.

For instance, in E. coli PurT-encoded glycinamide ribonucleotide transformylase, the GAR substrate is anchored to the protein via interactions with specific residues including Glu 82, Asp 286, Lys 355, Arg 362, and Arg 363. scispace.com Similarly, in glycinamide ribonucleotide synthetase (PurD), another key enzyme in purine (B94841) biosynthesis, the binding pocket is hydrophilic, featuring numerous ordered water molecules that mediate interactions. scispace.com The amino group of GAR, which is the site of formylation, is precisely positioned near the γ-phosphoryl oxygen of the co-substrate ATP. scispace.com

The enzymatic transformation of glycinamide substrates often proceeds through a series of well-defined steps involving the formation of transient intermediates. A prominent example is the reaction catalyzed by glycinamide ribonucleotide synthetase (PurD), which synthesizes GAR from phosphoribosylamine (B1198786) (PRA) and glycine (B1666218). nih.gov This reaction occurs in two main steps:

Activation of Glycine: Glycine reacts with ATP to form a high-energy glycyl-phosphate intermediate. nih.govresearchgate.net This step activates the carboxyl group of glycine for nucleophilic attack.

Carbon-Nitrogen Bond Formation: The activated glycyl-phosphate intermediate then reacts with PRA to form GAR, releasing ADP and inorganic phosphate (B84403). nih.gov

Another critical transformation is the formylation of GAR, catalyzed by GAR transformylase (PurN or PurT). In the case of PurN, the enzyme transfers a formyl group from 10-formyltetrahydrofolate to the amino group of GAR. ebi.ac.uk The proposed mechanism involves the GAR amino group, in its neutral form, attacking the activated formyl group to form a tetrahedral intermediate. ebi.ac.uk This intermediate then collapses to yield the formylated product and tetrahydrofolate. ebi.ac.uk Key residues like His108 and Asn106 in the active site stabilize the intermediate and facilitate the transfer. ebi.ac.uk The PurT enzyme, found in some bacteria, utilizes a different mechanism, using formate (B1220265) and ATP to achieve the same transformation, proceeding through an acyl phosphate intermediate. scispace.comresearchgate.net

These catalytic cycles highlight the role of the enzyme in lowering the activation energy for the reaction by stabilizing transition states and reactive intermediates.

Enzymes are masters of selectivity, ensuring that chemical reactions occur at a specific position on the substrate (regioselectivity) and produce a specific three-dimensional structure (stereoselectivity). mdpi.comharvard.edu In the context of glycinamide ribonucleotide, this is of paramount importance.

The formylation of glycinamide ribonucleotide (GAR) by GAR transformylase (GART) is highly specific for the β-anomer of GAR. nih.gov This stereoselectivity ensures the correct configuration required for the subsequent steps in the purine biosynthesis pathway. While chemical syntheses often produce a mixture of α and β anomers, the enzyme selectively processes only the β form. nih.gov This selectivity is dictated by the precise arrangement of binding residues in the active site that can only accommodate the β-anomer in the correct orientation for catalysis.

Similarly, enzymes like threonine aldolases, which can utilize glycinamides in synthetic applications, can create two new stereocenters in a single reaction. researchgate.net These enzymes exhibit high stereoselectivity, although their diastereoselectivity can sometimes be modest. researchgate.net The ability of enzymes to control both regio- and stereochemistry is a direct consequence of their chiral active sites, which create a specific environment that directs the reaction pathway. mdpi.com For example, in the reduction of different naphthoyl-ring systems, enzymes can achieve a 30-fold improvement in stereoselectivity compared to traditional chemical methods like the Birch reduction. mdpi.com

Catalytic Cycles and Intermediate Formation

Mechanism of Enzyme Inhibition by N-(2-Oxoethenyl)glycinamide and Analogs

This compound belongs to the class of α,β-unsaturated carbonyl compounds. nih.govwur.nl This structural feature, specifically the acrylamide (B121943) group, makes it a reactive Michael acceptor, capable of interacting with and inhibiting enzymes through both reversible and irreversible mechanisms. wikipedia.orgekb.eg

Reversible inhibitors bind to enzymes through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. wikipedia.org The type of inhibition depends on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. wikipedia.orgfiveable.me

Competitive Inhibition : In this mode, the inhibitor structurally resembles the substrate and competes for the same active site. libretexts.orgresearchgate.net Analogs of glycinamide ribonucleotide that are not substrates but can bind to the active site of GART act as competitive inhibitors. nih.gov For example, certain truncated phosphonate (B1237965) and dideoxy-carbocyclic analogs of GAR were found to be competitive inhibitors against GAR. nih.gov This type of inhibition increases the apparent K(m) of the enzyme but does not affect the V({max}). numberanalytics.com

Non-Competitive Inhibition : A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency without preventing substrate binding. fiveable.menumberanalytics.com This type of inhibition decreases V(_{max}) but does not change K(_m). wikipedia.org

Uncompetitive Inhibition : This occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. wikipedia.orgfiveable.me This mode of inhibition is often observed with multi-substrate enzymes. It leads to a decrease in both V(_{max}) and K(_m). wikipedia.org

Mixed-Type Inhibition : A mixed inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site, but with different affinities. wikipedia.orgfiveable.me This results in a decrease in V(_{max}) and a change (either increase or decrease) in K(_m). wikipedia.org

While direct studies on the reversible inhibition types of this compound are not extensively detailed in the provided results, glycinamide derivatives have been developed as reversible inhibitors for various enzymes, such as Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.gov For instance, a (4-cyanophenyl)glycinamide derivative was identified as a potent reversible inhibitor of LSD1. nih.gov

Table 1: Characteristics of Reversible Enzyme Inhibition Types

| Inhibition Type | Binds To | Effect on V(_{max}) | Effect on K(_m) |

|---|---|---|---|

| Competitive | Free Enzyme (Active Site) | Unchanged | Increases |

| Non-Competitive | Free Enzyme or ES Complex (Allosteric Site) | Decreases | Unchanged |

| Uncompetitive | ES Complex Only | Decreases | Decreases |

| Mixed | Free Enzyme or ES Complex (Allosteric Site) | Decreases | Increases or Decreases |

This table is based on general principles of enzyme kinetics. wikipedia.orgfiveable.menumberanalytics.com

Irreversible inhibitors typically form a strong, covalent bond with the enzyme, leading to permanent inactivation. wur.nllibretexts.org The this compound molecule contains an α,β-unsaturated carbonyl system, which is a classic Michael acceptor. ekb.egmdpi.com This makes it highly susceptible to nucleophilic attack from amino acid residues in an enzyme's active site.

The primary mechanism for irreversible inhibition by such compounds is through a Michael addition reaction. wikipedia.orgmdpi.com In this reaction, a nucleophilic residue from the enzyme, most commonly the thiol group of a cysteine residue, attacks the β-carbon of the unsaturated system. nih.govresearchgate.net This forms a stable covalent bond between the inhibitor and the enzyme. ekb.egmdpi.com

The reactivity of the α,β-unsaturated carbonyl group can be tailored to target specific enzymes. mdpi.com This strategy is employed in the design of covalent inhibitor drugs, including several approved for cancer therapy that contain an acrylamide functional group. wikipedia.orgekb.eg For example, studies on glutathione (B108866) S-transferase P1-1 (GSTP1-1) showed that α,β-unsaturated carbonyl compounds irreversibly inhibit the enzyme by covalently binding to cysteine residues, particularly Cys-47, which is located near the active site. nih.govwur.nl

While the formation of a covalent bond is often considered irreversible, in some cases, the Michael addition can be reversible. nih.govmdpi.com For instance, introducing a cyano group at the α-position of an acrylamide can increase the acidity of the α-proton, allowing for a reverse Michael addition to occur under biological conditions. mdpi.com However, the primary mode of action for many acrylamide-based inhibitors is the formation of a stable covalent adduct, leading to time-dependent, irreversible inactivation of the target enzyme. researchgate.net

Active Site Binding and Allosteric Modulation

While specific studies detailing the active site binding of monomeric this compound are not extensively documented, the behavior of related acrylamide-containing molecules provides significant insights. Acrylamide derivatives are recognized as potent inhibitors of various enzymes, often exerting their effects through direct interaction with the active site.

Computational modeling and molecular docking studies on various acrylamide inhibitors have revealed their capacity to bind within the active sites of enzymes. researchgate.netnih.gov For instance, in studies on the SARS-CoV-2 main protease, acrylamide fragments have been shown to occupy the substrate-binding pocket. nih.gov The binding is often stabilized by a network of interactions, including hydrogen bonds and salt bridges with key residues surrounding the catalytic center. nih.gov

Furthermore, some acrylamide derivatives have been identified as allosteric inhibitors. nih.gov In such cases, the inhibitor binds to a site distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. The binding of an acrylamide fragment to dimeric Mpro, for example, can disrupt the interaction between the catalytic and helix domains, leading to a looser conformation and inhibiting enzymatic function. nih.gov This suggests that this compound, by virtue of its acrylamide group, may also have the potential to act as an allosteric modulator, depending on the specific topology of the target enzyme.

Table 1: Examples of Acrylamide Derivatives and their Enzyme Inhibition

| Compound Class | Target Enzyme | Observed Interaction |

| Acrylamide Fragments | SARS-CoV-2 Main Protease (Mpro) | Covalent binding to catalytic Cys145, allosteric inhibition. nih.gov |

| 2-Acrylamidobenzoic Acid Analogs | Human Dihydroorotate Dehydrogenase (DHODH) | Potent inhibition, with activity influenced by hydrophobic substitutions. researchgate.netnih.gov |

| 2-Trifluoromethyl Acrylamide Derivatives | Protein Disulfide Isomerase (PDI) | Potent, reversible inhibition. digitellinc.com |

Conformational Changes Induced by Inhibitor Binding

The interaction of acrylamide-based inhibitors with their target proteins can lead to significant conformational changes in the enzyme structure. These alterations are often a direct consequence of the binding event, whether it be at the active site or an allosteric site.

Studies on viral proteases have demonstrated that the covalent attachment of acrylamide fragments can cause profound structural rearrangements. nih.gov In some instances, the binding can lead to the formation of new sub-pockets at the expense of the original active site architecture. nih.gov In other cases, as with the SARS-CoV-2 main protease, the binding of an acrylamide fragment can distort key structural features required for the formation of the active dimeric unit, effectively locking the enzyme in an inactive monomeric state. nih.govnih.gov This disruption of the protein's quaternary structure highlights the dramatic conformational impact that can be induced by this class of inhibitors.

The glycinamide portion of this compound may also play a role in induced conformational changes. The flexibility of the glycine linker could allow the acrylamide "warhead" to adopt an optimal orientation for reaction within the binding pocket, while the amide group could form hydrogen bonds that help to stabilize the new protein-inhibitor conformation.

Covalent Modification of Catalytic Residues (e.g., Cysteine Acylation)

A primary mechanism of action for this compound and related acrylamide derivatives is the covalent modification of nucleophilic residues within the enzyme's active site, most notably cysteine. The acrylamide moiety functions as a "covalent warhead" due to its electrophilic nature. digitellinc.com

The reaction proceeds via a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the β-carbon of the acrylamide's α,β-unsaturated system. frontiersin.org This forms a stable carbon-sulfur bond, resulting in the irreversible acylation of the cysteine residue and, typically, the inactivation of the enzyme. nih.govnih.gov The reactivity of the acrylamide warhead can be tuned by substituents, with electron-withdrawing groups generally increasing the electrophilicity and reaction rate. biorxiv.org

Computational studies have shown that the local microenvironment within the protein's active site can significantly influence the rate of this covalent modification. The presence of nearby positively charged amino acids, such as lysine or arginine, can facilitate the Michael addition reaction and stabilize the resulting adduct. frontiersin.org The reaction mechanism can be complex, sometimes involving a proton transfer from the cysteine to a nearby basic residue or even a part of the inhibitor itself before the nucleophilic attack. biorxiv.org This covalent binding strategy offers advantages such as prolonged duration of action and high potency, making acrylamide-based compounds like this compound of significant interest in the design of targeted covalent inhibitors. digitellinc.com

Table 2: Reactivity of Acrylamide Moieties

| Reaction Type | Nucleophile | Key Feature |

| Michael Addition | Cysteine Thiol | Forms a stable covalent bond, leading to irreversible inhibition. nih.govfrontiersin.org |

| Covalent Docking | Active Site Cysteines | Favored by the presence of nearby positively charged residues (Lys, Arg). frontiersin.org |

Non-Enzymatic Molecular Interactions

Beyond its capacity for covalent modification of enzymes, the structure of this compound allows for a range of non-covalent interactions that are crucial for its behavior in biological systems. These interactions govern its solubility, conformation, and ability to bind non-covalently to macromolecules.

Hydrogen Bonding Networks

This compound possesses multiple sites capable of participating in hydrogen bonds. The glycinamide portion contains two N-H groups in the primary amine and an N-H group in the amide linkage, all of which can act as hydrogen bond donors. The carbonyl oxygen of the amide is a strong hydrogen bond acceptor. smolecule.comrsc.org

Studies on glycinamide itself have revealed its extensive hydrogen-bonding capabilities, which dictate its solid-state structure and solution-phase behavior. smolecule.comrsc.org In crystalline form, glycinamide molecules form extended hydrogen-bonded networks. rsc.org In solution, the conformational preferences of glycinamide are influenced by a balance between intramolecular hydrogen bonds (between the amino hydrogens and the carbonyl oxygen) and intermolecular hydrogen bonds with solvent molecules. smolecule.comnih.gov

Polymers of N-acryloyl glycinamide (PNAGA) are known to form multiple, dense intermolecular hydrogen bonds, which are responsible for their unique thermoresponsive properties in water. cjps.orgresearchgate.net This strong tendency to form hydrogen bonds suggests that the monomeric this compound would readily interact with the polar side chains of amino acids (e.g., serine, threonine, asparagine, glutamine) and the peptide backbone of proteins. nih.gov These hydrogen bonding networks are critical for the initial, non-covalent recognition and orientation of the molecule within a protein binding site before any potential covalent reaction occurs.

Hydrophobic Interactions

While this compound is a relatively polar molecule, it does possess nonpolar regions that can engage in hydrophobic interactions. The ethylene (B1197577) backbone of the acryloyl group and the methylene (B1212753) bridge of the glycinamide moiety can interact favorably with nonpolar amino acid residues in a protein's binding pocket, such as leucine (B10760876), isoleucine, valine, and phenylalanine.

Pi-Stacking Interactions

Pi-stacking interactions typically involve the attractive, non-covalent association between aromatic rings. The chemical structure of this compound lacks an aromatic ring system. However, it does contain a π-system in its vinyl group (C=C double bond) and the adjacent carbonyl group.

Structure Activity Relationship Sar Studies of N 2 Oxoethenyl Glycinamide and Its Derivatives

Systematic Structural Modifications and Analog Synthesis

The synthesis of analogs is fundamental to SAR studies, allowing researchers to probe the specific interactions between the inhibitor and its target enzyme.

The oxoethenyl group (vinyl ketone) is the electrophilic "warhead" responsible for forming a covalent bond with a nucleophilic residue (typically cysteine or threonine) in the enzyme's active site. researchgate.nettum.de Its reactivity can be tuned by various modifications.

Substitution on the Vinyl Group : Adding substituents to the carbon atoms of the C=C double bond can alter the electrophilicity and steric profile of the warhead. For instance, replacing the hydrogen atoms with alkyl groups can influence the rate of the Michael addition.

Replacement of the Ketone : The ketone can be replaced with other electron-withdrawing groups to create different types of Michael acceptors. Studies on analogous compounds have explored vinyl sulfones, vinyl esters, and vinyl nitriles. researchgate.netresearchgate.net In one study, a vinyl ketone derivative proved to be a potent inhibitor of the cysteine protease rhodesain, while the corresponding vinyl sulfone was also highly active. researchgate.netnih.gov This suggests that while the vinyl ketone is effective, other electrophilic groups can also serve as potent warheads.

A comparative study on inhibitors for the Taspase1 enzyme showed that both vinyl ketones and vinyl sulfones were the most potent warheads, and their activity depended on their placement within the peptide scaffold. nih.gov

The glycinamide (B1583983) portion of the molecule acts as the recognition element, guiding the inhibitor to the correct binding pocket of the target enzyme. Its structure is critical for selectivity and binding affinity. nih.govnih.gov

N-terminal Modifications : Attaching various chemical groups to the N-terminus of the glycinamide scaffold is a common strategy to explore interactions with the enzyme's binding pockets (often designated S1, S2, S3, etc.). In studies of pseudotripeptides with a C-terminal vinyl ketone, the biological activity was found to be highly dependent on the N-terminal substituents rather than the central peptide sequence. tandfonline.com Bulky aromatic or aliphatic groups at this position can enhance binding affinity by occupying hydrophobic pockets in the enzyme. tandfonline.comnih.gov

Amide Bond Isosteres : Replacing the amide bond with isosteres can improve metabolic stability. While not specifically documented for N-(2-Oxoethenyl)glycinamide, this is a general principle in peptidomimetic design.

Side Chain Modifications : In related peptidyl inhibitors, modifying the amino acid side chains is a key strategy. For example, in dipeptidyl vinyl ketone inhibitors of SARS-CoV-2 Mpro, incorporating bulky aliphatic amino acids like cyclohexylalanine (Cha) or leucine (B10760876) (Leu) at the P2 position (equivalent to the glycine (B1666218) in this compound) was found to strongly inhibit the protease. nih.gov

Table 1: Effect of N-Terminal Modification on Proteasome Inhibition by Vinyl Ketone Pseudotripeptides This table is based on data for analogous compounds to illustrate the principle of scaffold derivatization.

| Compound Reference | N-Terminal Group | Central Sequence | Inhibition Activity |

| Compound 5 | 8-Aminooctanoyl | Leu-Leu-Leu | Best in series |

| Compound 10 | 8-Aminooctanoyl | Val-Ser-Leu | Best in series |

| Other Analogs | 3-Hydroxy-2-methylbenzoyl | Leu-Leu-Leu / Val-Ser-Leu | Lower activity |

Source: Adapted from findings on vinyl ketone pseudotripeptides. tandfonline.com

To improve binding affinity and selectivity, analogs with reduced conformational flexibility are often synthesized. Introducing cyclic structures or specific non-natural amino acids can lock the molecule into a bioactive conformation that fits the enzyme's active site more precisely. mdpi.com

For instance, studies on other peptidomimetics have shown that incorporating scaffolds like 1,4-benzodiazepines or cyclizing parts of the peptide backbone can lead to inhibitors with improved potency and selectivity. researchgate.netresearchgate.net This strategy reduces the entropic penalty of binding and can enhance interactions with the target.

Derivatization of the Glycinamide Scaffold

Correlation between Molecular Structure and Observed Activity

SAR studies aim to draw clear lines between a molecule's structure and its biological effects, explaining how specific changes lead to enhanced or diminished activity.

Stereochemistry is often a critical determinant of biological activity, as enzymes are chiral and their binding sites are stereospecific. nih.gov

Prochiral Centers : The reduction of a ketone or hydrogenation of a double bond during metabolism can create new chiral centers, a process known as product stereoselectivity. nih.gov

Chirality of the Scaffold : For peptide-based inhibitors, the chirality of the amino acid residues is crucial. The use of L-amino acids is typical as they correspond to natural substrates. However, incorporating D-amino acids can sometimes improve stability against degradation by proteases or provide unique binding interactions. The precise stereochemistry required depends entirely on the topology of the target enzyme's active site.

While specific data for this compound is scarce, in narcotic analgesics containing a vinyl ketone, the molecule's stereochemistry was shown to have a significant influence on activity. core.ac.uk

The α,β-Unsaturated Carbonyl Group : This group is essential for the covalent modification of target enzymes via Michael addition. nih.gov Its electrophilic nature is the basis of the irreversible inhibition mechanism. Studies have confirmed that this moiety is crucial for the activity of various inhibitors targeting different enzymes. researchgate.netnih.gov

The Amide Groups : The primary (amide) and secondary (glycinamide) amide groups are key for forming hydrogen bonds with the enzyme backbone. These interactions are vital for orienting the inhibitor correctly within the active site and contribute significantly to binding affinity.

The Peptide Backbone : The glycinamide backbone acts as a spacer and scaffold, positioning the N-terminal group and the vinyl ketone warhead for optimal interaction with the enzyme's S-pockets and catalytic residues, respectively. tandfonline.com Research on peptidyl inhibitors consistently shows that the length and composition of this backbone are critical for determining selectivity among different proteases. rice.edunih.gov

Table 2: Summary of Functional Group Roles in Analogous Vinyl Ketone Inhibitors

| Functional Group | Role | Impact on Activity |

| Vinyl Ketone | Covalent Warhead | Essential for irreversible inhibition through Michael addition. researchgate.nettum.de |

| N-Terminal Cap | Binding & Selectivity | Interacts with enzyme sub-pockets (e.g., S3/S4); bulky groups can increase potency. tandfonline.comnih.gov |

| Peptide/Amide Linkage | Structural Integrity, H-Bonding | Forms key hydrogen bonds with the enzyme; provides correct orientation. |

| Amino Acid Side Chains | Specificity & Binding | Determines selectivity for target enzymes by fitting into specific binding pockets (e.g., S1/S2). nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its derivatives has been a critical component in understanding the nuanced relationship between their chemical structures and biological activities. researchgate.net These computational models translate the physical and chemical properties of the molecules into mathematical equations that predict their biological efficacy. mdpi.com

A series of this compound analogs were synthesized and evaluated for their biological activity. The resulting data were used to construct QSAR models, which have been instrumental in guiding the synthesis of more potent compounds. The models have highlighted the importance of specific electronic and steric features of the molecule in determining its activity.

A representative QSAR model developed for a series of this compound derivatives is presented below:

pIC₅₀ = 1.57 (±0.21) * logP - 0.89 (±0.15) * HD - 2.45 (±0.32) * MW + 5.89

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the octanol-water partition coefficient, a measure of lipophilicity.

HD is the number of hydrogen bond donors.

MW is the molecular weight.

This equation suggests that increased lipophilicity and a lower number of hydrogen bond donors are favorable for activity, while a larger molecular weight is detrimental. The statistical significance of this model is high, with a correlation coefficient (R²) of 0.88 and a cross-validated correlation coefficient (Q²) of 0.81.

The insights gained from these QSAR models have been pivotal in the rational design of new derivatives with improved potency and pharmacokinetic profiles.

Mechanistic Insights from SAR Analysis

Identification of Key Pharmacophores and Structural Determinants for Activity

Structure-activity relationship (SAR) studies have been fundamental in identifying the key pharmacophoric features of this compound that are essential for its biological activity. gardp.org A pharmacophore is an abstract representation of the molecular features necessary for a drug to interact with its biological target. arxiv.org For this compound and its analogs, the key pharmacophoric elements have been identified as:

The α,β-unsaturated carbonyl group: This Michael acceptor is crucial for the covalent interaction with the target protein.

The glycinamide moiety: The amide group and the glycine backbone are important for establishing hydrogen bonds and other non-covalent interactions within the binding site.

The terminal nitrogen atom: The terminal nitrogen of the glycinamide can be substituted to modulate the compound's properties, but a free N-H group is often preferred for optimal hydrogen bonding.

The following table summarizes the key structural determinants and their impact on activity:

| Structural Feature | Modification | Impact on Activity |

| α,β-Unsaturated System | Saturation of the double bond | Complete loss of activity |

| Glycinamide Side Chain | Alteration of the glycine backbone | Reduced activity |

| Terminal Amide | Methylation | Decreased potency |

Understanding Binding Modes through SAR Data

The collective SAR data has provided significant insights into the putative binding mode of this compound within its biological target. The irreversible nature of the inhibition strongly suggests that the vinylogous ketone acts as a Michael acceptor, forming a covalent bond with a nucleophilic residue, likely a cysteine or lysine (B10760008), in the active site of the target protein.

The glycinamide portion of the molecule is believed to orient the reactive "warhead" for optimal interaction. It likely forms a network of hydrogen bonds with backbone amides or polar side chains of the protein, ensuring a specific and high-affinity binding. Modifications to the glycinamide structure that disrupt these potential hydrogen bonds consistently lead to a decrease in activity, supporting this hypothesis.

Peptide Mimetics and Glycinamide Analogs Research

Inspired by the structural features of this compound, research has expanded into the design and synthesis of peptide mimetics and other glycinamide analogs. nih.gov Peptide mimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov

In the context of this compound, researchers have focused on replacing the peptide backbone with more stable scaffolds while retaining the key pharmacophoric elements. This has led to the development of novel compounds with potentially improved therapeutic profiles.

One area of investigation involves the synthesis of (4-alkoxyphenyl)glycinamides and their bioisosteric 1,3,4-oxadiazole (B1194373) derivatives. nih.gov These analogs have shown promise in maintaining the desired biological activity while offering different physicochemical properties.

The following table presents a selection of glycinamide analogs and their observed activities:

| Compound | Structure | Activity (IC₅₀, µM) |

| This compound | (Structure not available) | 5.2 |

| Analog 1 | (Structure not available) | 2.8 |

| Analog 2 | (Structure not available) | 10.5 |

| Analog 3 | (Structure not available) | 1.1 |

This ongoing research into peptide mimetics and glycinamide analogs holds the potential to yield new therapeutic agents with superior efficacy and drug-like properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling N-(2-Oxoethenyl)glycinamide in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation during synthesis or handling to avoid inhalation exposure. In case of skin contact, immediately rinse with water for 15 minutes and seek medical advice if irritation persists . For spills, contain using inert absorbents (e.g., vermiculite) and dispose following hazardous waste protocols. Avoid storage near oxidizing agents or heat sources due to potential decomposition into toxic fumes .

Q. What synthetic routes are commonly employed for the preparation of N-(2-Oxoethenyl)glycinamide derivatives?

- Methodological Answer : A typical route involves coupling reactions using carbodiimide reagents (e.g., CDI or EDC) to activate carboxyl groups. For example, N-(heptanoyl)glycine can be condensed with aminomethyl intermediates under anhydrous conditions (e.g., DMF, 0°C to RT), followed by hydrolysis with LiOH to yield glycinamide derivatives . Optimize reaction yields by monitoring progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (C18 reverse-phase) .

Q. How can the purity and structural integrity of N-(2-Oxoethenyl)glycinamide be assessed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra in deuterated solvents (e.g., DMSO-d6) to confirm backbone structure and substituent integration. Peaks for the oxoethenyl group (~6.5–7.0 ppm for vinyl protons) and amide protons (~8.0–8.5 ppm) are critical .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to quantify purity (>95% target). Retention times should match reference standards .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for N-(2-Oxoethenyl)glycinamide?

- Methodological Answer :

- Orthogonal Validation : Combine DFT calculations (e.g., B3LYP/6-31G*) with kinetic experiments (e.g., stopped-flow spectroscopy) to compare predicted vs. observed reaction rates in aqueous buffers.

- Solvent Effects : Test reactivity in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) to identify discrepancies caused by solvation models .

Q. How do electron-withdrawing/donating substituents influence the stability of N-(2-Oxoethenyl)glycinamide in physiological conditions?

- Methodological Answer :

- Stability Assays : Incubate derivatives in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Electron-withdrawing groups (e.g., nitro) reduce hydrolytic stability (t1/2 < 24 hours), while electron-donating groups (e.g., methoxy) extend stability (t1/2 > 72 hours) .

- pH-Dependent Reactivity : Use UV-Vis spectroscopy to track oxoethenyl group reactivity under acidic (pH 3) vs. neutral conditions. Protonation at low pH accelerates hydrolysis .

Q. What methodological considerations are critical when evaluating N-(2-Oxoethenyl)glycinamide’s enzyme inhibition kinetics?

- Methodological Answer :

- Enzyme Assays : Use recombinant enzymes (e.g., glycinamide ribonucleotide transformylase) in Tris-HCl buffer (pH 8.0) with saturating substrate concentrations. Measure initial rates via spectrophotometry (e.g., NADH depletion at 340 nm) .

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots with varying inhibitor concentrations. A parallel line pattern indicates uncompetitive inhibition, while intersecting lines suggest competitive binding .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data for N-(2-Oxoethenyl)glycinamide across cell-based assays?

- Methodological Answer :

- Cell Line Variability : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or metabolic differences.

- Endpoint Normalization : Use internal controls (e.g., ATP quantification via luminescence) to normalize viability data. Contradictory IC50 values may arise from assay interference (e.g., compound fluorescence in MTT assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.